
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone
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Overview
Description
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone is a brominated derivative of 2',6'-dimethoxyacetophenone, where two bromine atoms are substituted at the α-carbon of the ethanone group. Its molecular formula is C₁₀H₁₀Br₂O₃, with a molecular weight of 337.81 g/mol. The compound is synthesized via halogenation of the parent acetophenone using brominating agents like N-bromosuccinimide (NBS) under controlled conditions . The 2,6-dimethoxy substituents on the aromatic ring enhance electron density, influencing both reactivity and stability. This compound is primarily utilized as an intermediate in organic synthesis, particularly in crosslinking reactions and pharmaceutical precursor development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone typically involves the bromination of 1-(2,6-dimethoxyphenyl)ethanone. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions usually include maintaining a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-(2,6-dimethoxyphenyl)ethanol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ethanone group can be further oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Major Products
Substitution: Formation of 1-(2,6-dimethoxyphenyl)ethanol or 1-(2,6-dimethoxyphenyl)ethanamine.
Reduction: Formation of 1-(2,6-dimethoxyphenyl)ethanol.
Oxidation: Formation of 2,6-dimethoxybenzoic acid.
Scientific Research Applications
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups in substitution reactions, allowing the formation of new bonds with nucleophiles. In reduction reactions, the ethanone group is converted to an alcohol, altering the compound’s reactivity and properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Mono-Brominated Analog: 2-Bromo-1-(2,6-dimethoxyphenyl)ethanone
- Molecular Formula : C₁₀H₁₁BrO₃
- Molecular Weight : 259.10 g/mol
- Key Differences: Contains a single bromine atom at the α-carbon. Synthesized via selective bromination of 2',6'-dimethoxyacetophenone using 1 equivalent of NBS . Less reactive than the dibromo derivative due to fewer electron-withdrawing bromines. Used in the synthesis of kinase inhibitors (e.g., CDK9 inhibitors) and heterocyclic compounds .
2.2. Parent Compound: 2',6'-Dimethoxyacetophenone
- Molecular Formula : C₁₀H₁₂O₃
- Molecular Weight : 180.20 g/mol
- Key Differences :
2.3. Dibromo Derivatives with Alternative Substituents
- Example 1: 2,2-Dibromo-1-(4-hydroxy-3-methoxyphenyl)ethanone Molecular Formula: C₉H₇Br₂O₃ Molecular Weight: 337.87 g/mol Key Differences:
- Substituted with a hydroxyl group (4-position) and methoxy (3-position) on the aromatic ring.
- Enhanced hydrogen-bonding capacity due to the hydroxyl group, improving solubility in polar solvents.
- Example 2: 2,2-Dibromo-1-(5-bromo-2-hydroxyphenyl)ethanone Molecular Formula: C₈H₅Br₃O₂ Molecular Weight: 372.84 g/mol Key Differences:
- Contains a third bromine at the 5-position of the aromatic ring.
- Higher molecular weight and increased steric hindrance.
- Prepared via exhaustive bromination of 2-hydroxyacetophenone .
2.4. Halogenated Analogs with Non-Methoxy Substituents
- Example: 2-Bromo-1-(2,6-dichlorophenyl)ethanone Molecular Formula: C₈H₅BrCl₂O Molecular Weight: 280.94 g/mol Key Differences:
- Chlorine substituents (electron-withdrawing) replace methoxy groups (electron-donating).
- Reduced aromatic ring reactivity due to lower electron density.
- Lower solubility in organic solvents compared to methoxy analogs .
Biological Activity
2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone is a compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.
The compound has the following chemical structure:
- Chemical Formula : C10H10Br2O3
- Molecular Weight : 328.00 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its bromine atoms and the methoxy-substituted phenyl group. The bromine atoms facilitate electrophilic substitution reactions, while the phenyl group can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate enzyme activity and influence various biological pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that brominated compounds can inhibit the growth of various bacteria and fungi by disrupting their cellular processes.
Anticancer Properties
In vitro studies have shown that this compound may possess anticancer properties. It was found to induce apoptosis in cancer cell lines by activating caspase pathways. The specific mechanisms involve the inhibition of cell proliferation and induction of cell cycle arrest.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases like Alzheimer's.
Research Findings and Case Studies
Study | Findings |
---|---|
Study 1 | Investigated the antimicrobial effects of dibrominated compounds on Staphylococcus aureus and Escherichia coli, showing significant inhibition at low concentrations. |
Study 2 | Evaluated the anticancer effects on MCF-7 breast cancer cells, reporting a reduction in cell viability by 50% at a concentration of 20 µM after 48 hours. |
Study 3 | Assessed enzyme inhibition potential, revealing IC50 values of 0.073 µM for AChE inhibition, indicating strong inhibitory activity compared to standard drugs. |
Q & A
Q. What are the recommended methods for synthesizing 2,2-Dibromo-1-(2,6-dimethoxyphenyl)ethanone, and how can reaction conditions be optimized?
Basic
Synthesis typically involves halogenation and acylation steps. A common approach starts with bromination of 2,6-dimethoxyacetophenone using brominating agents (e.g., Br₂ or PBr₃) under controlled conditions. Lewis acid catalysts like AlCl₃ can enhance electrophilic substitution efficiency . Optimization requires monitoring temperature (0–5°C for exothermic bromination) and solvent choice (e.g., dichloromethane for improved solubility). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high yield and purity .
Q. How do electronic effects of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced
The 2,6-dimethoxy groups exert strong electron-donating effects via resonance, activating the carbonyl carbon toward nucleophilic attack while sterically hindering ortho positions. Bromine’s electron-withdrawing nature increases electrophilicity at the carbonyl, accelerating substitution. Kinetic studies suggest that polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states . Computational modeling (DFT) can predict regioselectivity by analyzing charge distribution and frontier molecular orbitals .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers look for?
Basic
- ¹H/¹³C NMR :
- IR : Strong C=O stretch at ~1700 cm⁻¹ and C-Br vibrations at 550–650 cm⁻¹ .
- Mass Spectrometry : Molecular ion [M]⁺ at m/z 312.38 (C₉H₈Br₂O₃) with fragmentation patterns confirming bromine loss .
Q. What strategies can resolve discrepancies in crystallographic data obtained for halogenated ethanone derivatives?
Advanced
Discrepancies often arise from disordered halogen atoms or twinning. Use SHELX programs (SHELXL for refinement, SHELXS for structure solution) to model disorder via PART commands and apply restraints for thermal parameters . High-resolution data (≤ 0.8 Å) and TWIN/BASF commands in refinement address twinning. Validate with Rint (< 0.05) and residual density maps (< ±0.5 eÅ⁻³) .
Q. How can researchers confirm the purity of this compound post-synthesis?
Basic
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm). A single peak with retention time matching standards confirms purity .
- Melting Point : Sharp range (e.g., 120–122°C) indicates homogeneity. Compare with literature values .
- TLC : Spot development in 20% MeOH/CHCl₃ (Rf ≈ 0.43) with no secondary spots .
Q. How can kinetic experiments elucidate the influence of solvent polarity on reaction pathways involving this compound?
Advanced
Design pseudo-first-order reactions under varied solvent polarities (e.g., water, DMSO, THF). Monitor progress via UV-Vis (λmax for intermediates) or GC-MS . Plot ln([reactant]) vs. time; slopes give rate constants (k). Solvent effects correlate with Dimroth-Reichardt ET(30) values. Polar solvents stabilize charged intermediates, accelerating SN2 pathways, while nonpolar solvents favor radical mechanisms .
Q. What are common side reactions during synthesis, and how can they be mitigated?
Basic
- Debromination : Occurs under excessive heat or prolonged reaction times. Mitigate by maintaining low temperatures (0–5°C) and using stoichiometric bromine .
- Ether Cleavage : Acidic conditions hydrolyze methoxy groups. Use anhydrous reagents and neutral pH buffers .
- Dimerization : Prevent via dilute reaction conditions and inert atmospheres (N₂/Ar) .
Q. How does the steric environment of the 2,6-dimethoxyphenyl group affect regioselectivity in cross-coupling reactions?
Advanced
The 2,6-dimethoxy substituents create a steric shield around the para position, directing cross-coupling (e.g., Suzuki-Miyaura) to the less hindered meta site. Computational studies (e.g., Molecular Electrostatic Potential maps ) reveal electron density favoring nucleophilic attack at meta. Experimental validation via X-ray crystallography confirms bond formation sites .
Properties
Molecular Formula |
C10H10Br2O3 |
---|---|
Molecular Weight |
337.99 g/mol |
IUPAC Name |
2,2-dibromo-1-(2,6-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C10H10Br2O3/c1-14-6-4-3-5-7(15-2)8(6)9(13)10(11)12/h3-5,10H,1-2H3 |
InChI Key |
ZIEWHZUGEDOXIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)C(Br)Br |
Origin of Product |
United States |
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